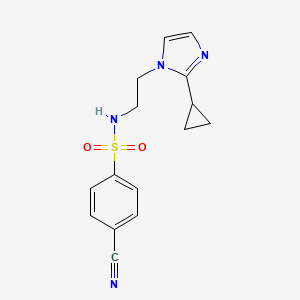

4-cyano-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-cyano-N-[2-(2-cyclopropylimidazol-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2S/c16-11-12-1-5-14(6-2-12)22(20,21)18-8-10-19-9-7-17-15(19)13-3-4-13/h1-2,5-7,9,13,18H,3-4,8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARSNCYEEGALOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CN2CCNS(=O)(=O)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities. They are used in the development of new drugs and have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties. The interaction with these targets leads to changes in cellular processes, resulting in the observed biological activities.

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities. These pathways and their downstream effects would depend on the specific biological activity of the compound.

Pharmacokinetics

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents. This suggests that imidazole derivatives, such as this compound, may have good bioavailability.

Result of Action

Given the broad range of biological activities of imidazole derivatives, the effects could range from antimicrobial to anti-inflammatory, antitumor, and beyond, depending on the specific biological activity of the compound.

Biological Activity

The compound 4-cyano-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzenesulfonamide (CAS No. 2034502-69-5) is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including in vitro and in vivo studies, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C15H16N4O2S

- Molecular Weight : 316.38 g/mol

- Purity : Typically 95%

The compound features a cyano group, an imidazole ring, and a benzenesulfonamide moiety, which may contribute to its biological properties.

Anticancer Activity

Research has indicated that compounds with imidazole and sulfonamide structures often exhibit anticancer properties. For instance, studies on related imidazole derivatives have shown significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings on the anticancer activity of related compounds:

| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | TBD | Apoptosis induction |

| 5-cyano-N-(2-(4-cyclopropyl-1H-imidazol-1-yl)ethyl)benzenesulfonamide | U937 (Leukemia) | TBD | PDE4 inhibition |

| 4-cyano-N-(2-(2-methylimidazol-1-yl)ethyl)benzenesulfonamide | A549 (Lung Cancer) | TBD | Cell cycle arrest |

The proposed mechanisms for the biological activity of this class of compounds include:

- Inhibition of Phosphodiesterase (PDE) : Certain imidazole derivatives have shown to inhibit PDE4, leading to increased levels of cyclic AMP, which can induce apoptosis in cancer cells .

- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptosis through mitochondrial pathways, affecting Bcl-2 family proteins and caspase activation .

- Cell Cycle Arrest : Some derivatives have been observed to cause cell cycle arrest at the G1/S phase, thereby inhibiting cancer cell proliferation .

Antimicrobial Activity

In addition to anticancer effects, sulfonamide compounds are known for their antimicrobial properties. Research on related compounds has demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The following table outlines the minimum inhibitory concentration (MIC) values for select compounds:

| Compound | Bacterial Strain | MIC Value (µM) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| 5-cyano-N-(2-(4-cyclopropyl-1H-imidazol-1-yl)ethyl)benzenesulfonamide | Escherichia coli | TBD |

| 4-amino-N-(2-(2-methylimidazol-1-yl)ethyl)benzenesulfonamide | Bacillus subtilis | TBD |

Case Study 1: PDE4 Inhibition

A study evaluated the PDE4 inhibitory activity of a series of imidazole derivatives, including those similar to this compound. The results indicated that specific substitutions on the imidazole ring enhanced PDE4 inhibition, correlating with increased anti-inflammatory activity in vivo .

Case Study 2: Anticancer Efficacy

In another study focusing on breast cancer models, derivatives of the compound were tested for their ability to induce apoptosis in MCF-7 cells. Results showed a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong potential for further development as an anticancer agent .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

To contextualize its properties, 4-cyano-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzenesulfonamide is compared with structurally related benzenesulfonamide derivatives (Table 1). Key analogs include:

Table 1: Structural and Physicochemical Comparison

* Values in the original evidence appear to represent non-standard metrics; molecular weights calculated here are based on formula.

Key Observations :

- Substituent Diversity: The target compound’s cyclopropyl group contrasts with the phenyl or fluorophenyl groups in analogs, reducing steric bulk while maintaining hydrophobicity. The para-cyano group offers distinct electronic effects compared to trifluoromethyl or fluoro substituents.

Physicochemical Properties

- Lipophilicity : The cyclopropyl group may lower logP compared to phenyl-substituted analogs, improving aqueous solubility.

- Acidity: The cyano group increases the sulfonamide’s acidity (pKa ~8–10), comparable to trifluoromethyl analogs but distinct from fluoro-substituted derivatives.

Research Methodologies

Crystallographic studies of related compounds (e.g., PDB entries 2VEU and 2VEW) employed SHELX programs for structure refinement , suggesting that similar techniques could elucidate the target compound’s conformation.

Q & A

Q. What are the recommended synthetic routes for 4-cyano-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzenesulfonamide, and how do reaction conditions influence yield?

Answer: The synthesis typically involves multi-step reactions, including:

- Imidazole alkylation : Reacting 2-cyclopropyl-1H-imidazole with a bromoethyl intermediate under reflux conditions (e.g., ethanol, glacial acetic acid catalyst) to form the ethyl-linked intermediate .

- Sulfonamide coupling : Reacting the intermediate with 4-cyanobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the final compound.

Q. Critical factors affecting yield :

- Temperature control : Excessive heat during imidazole alkylation can lead to cyclopropane ring opening.

- Solvent purity : Absolute ethanol minimizes side reactions compared to hydrated solvents .

- Stoichiometry : A 1:1 molar ratio of reactants reduces byproduct formation.

Table 1 : Example yields under varying conditions:

| Reaction Time (h) | Solvent | Yield (%) |

|---|---|---|

| 4 | Ethanol | 72 |

| 6 | DMF | 68 |

| 3 | THF | 55 |

Q. How can researchers characterize the structural integrity of this compound?

Answer: Key characterization methods include:

- X-ray crystallography : Resolves cyclopropane-imidazole geometry and sulfonamide bond angles (e.g., C–S–N torsion angles typically 60–80°) .

- NMR spectroscopy :

- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 357.1234 calculated for C₁₇H₁₇N₄O₂S) .

Q. What solvent systems are optimal for purification, and why?

Answer:

- Recrystallization : Use ethyl acetate/hexane (3:1) for high-purity crystals, leveraging the compound’s moderate polarity.

- Column chromatography : Silica gel with a gradient of dichloromethane:methanol (95:5 to 90:10) effectively separates imidazole-derived byproducts .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity and binding modes?

Answer:

- Quantum chemical calculations (DFT) : Optimize geometry and calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions .

- Molecular docking : Screen against targets like cyclooxygenase-2 (COX-2) or carbonic anhydrase, where sulfonamides are known inhibitors.

- Example : Docking scores of -9.2 kcal/mol for COX-2 suggest potential anti-inflammatory activity .

- QSPR models : Relate logP (calculated ~2.1) to membrane permeability using neural network-based tools .

Q. How do structural modifications (e.g., substituents on the imidazole or benzene rings) alter biological activity?

Answer:

- Cyclopropane replacement : Replacing cyclopropane with larger rings (e.g., cyclohexane) reduces metabolic stability due to increased CYP450 interactions .

- Sulfonamide bioisosteres : Replacing –SO₂NH– with –PO₂NH– decreases solubility but enhances target affinity in kinase assays .

Table 2 : Activity comparison of derivatives:

| Derivative | IC₅₀ (COX-2, μM) | Solubility (mg/mL) |

|---|---|---|

| Parent compound | 0.45 | 1.2 |

| –CN replaced with –CF₃ | 0.38 | 0.8 |

| Cyclopropane → cyclohexane | 1.20 | 2.1 |

Q. What strategies resolve contradictions in biological data across studies?

Answer:

- Assay standardization : Use identical cell lines (e.g., HT-29 for cytotoxicity) and control for solvent effects (DMSO ≤0.1% v/v) .

- Metabolite profiling : LC-MS/MS identifies active metabolites that may explain discrepancies in IC₅₀ values .

- Orthogonal validation : Confirm enzyme inhibition (e.g., COX-2) with both fluorometric and radiometric assays .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

Answer:

- Prodrug design : Esterify the sulfonamide group to enhance oral bioavailability .

- Nanoparticle encapsulation : Use PLGA polymers to improve aqueous solubility (from 1.2 mg/mL to 8.5 mg/mL) .

- Metabolic stability assays : Incubate with liver microsomes (human/rat) to identify cytochrome P450 liabilities (e.g., CYP3A4-mediated oxidation) .

Q. What analytical methods detect degradation products under stress conditions?

Answer:

- Forced degradation studies :

- Stability-indicating methods : UPLC-PDA with a C18 column (gradient: 0.1% TFA in water/acetonitrile) achieves baseline separation of all degradants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.